2-(2-Hydroxy-5-nitrophenyl)acetic acid
Description
Significance as a Precursor and Synthetic Intermediate
The utility of 2-(2-Hydroxy-5-nitrophenyl)acetic acid as a precursor stems from the reactivity of its functional groups. The carboxylic acid group can undergo esterification and amidation reactions, while the nitro group can be reduced to an amine, which can then participate in various cyclization and condensation reactions. The phenolic hydroxyl group also offers a site for further chemical modification.
A notable synthesis of this compound involves the nitration of 2-hydroxyphenylacetic acid. chemicalbook.com In a typical procedure, 2-hydroxyphenylacetic acid is treated with a mixture of nitric acid and sulfuric acid at controlled temperatures. chemicalbook.com This electrophilic aromatic substitution reaction introduces the nitro group at the position para to the activating hydroxyl group.
The compound is a key intermediate in the synthesis of various derivatives. For instance, its ethyl ester, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, is a useful pharmaceutical intermediate. nih.gov This ester can be prepared by refluxing the acid in ethanol (B145695) with a catalytic amount of a strong acid. nih.gov Furthermore, this compound and its derivatives are instrumental in creating heterocyclic structures, which are prevalent in many biologically active molecules. wikipedia.orgasianpubs.org The strategic placement of the functional groups allows for intramolecular reactions to form fused ring systems.
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 51794-07-1 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C8H7NO5 | chemicalbook.combldpharm.com |
| Molecular Weight | 197.14 g/mol | chemicalbook.com |
Overview of Research Trajectories and Academic Relevance
Research involving this compound and its analogs is primarily focused on their application in organic synthesis and medicinal chemistry. The academic relevance of this compound is highlighted by its use in the synthesis of complex organic molecules and as a tool to study reaction mechanisms.
One significant area of research is its use in the synthesis of biologically relevant molecules. For example, a metabolite of the novel psychoactive substance 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) is 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid. unl.ptresearchgate.net The synthesis of this metabolite, for use as a reference standard in toxicological and pharmacological studies, can be envisioned starting from precursors related to this compound. unl.ptresearchgate.net
Furthermore, the study of derivatives like N-(2-hydroxy-5-nitrophenyl)acetamide, which can be formed from related precursors, has revealed interesting biological activities and detoxification pathways in microorganisms and plants. nih.govmdpi.com These studies underscore the importance of the nitrophenyl scaffold in environmental and biochemical research. The investigation into the microbial degradation and transformation of such compounds provides insights into their environmental fate and potential for bioremediation. nih.gov
The compound and its isomers also serve as models for studying the synthesis and properties of nitrophenols and their derivatives, which are a class of compounds with broad applications. drugbank.com The related compound, 2-nitrophenylacetic acid, is a well-known precursor for synthesizing heterocycles like quindolines, which have been investigated for their potential as enzyme inhibitors and anticancer agents. wikipedia.org This highlights the broader academic interest in the synthetic potential of phenylacetic acids bearing a nitro group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-5-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXCFNAIXBBSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293119 | |
| Record name | 2-Hydroxy-5-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51794-07-1 | |
| Record name | 2-Hydroxy-5-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51794-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Elucidation
Established Synthetic Pathways for 2-(2-Hydroxy-5-nitrophenyl)acetic acid
The principal and most documented method for the preparation of this compound involves the direct nitration of 2-hydroxyphenylacetic acid. This reaction falls under the broad class of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Nitration of 2-Hydroxyphenylacetic Acid Precursors
The synthesis commences with 2-hydroxyphenylacetic acid as the starting material. The nitration is typically effected using a nitrating agent, most commonly a mixture of nitric acid and a dehydrating agent like sulfuric acid, or in some reported instances, nitric acid in an aqueous medium.
Reaction Scheme:
From 2-Hydroxyphenylacetic acid to this compound
Reaction Conditions and Parameter Optimization
The conditions under which the nitration of 2-hydroxyphenylacetic acid is carried out are crucial for achieving a reasonable yield of the desired product. Key parameters that are controlled include temperature, reaction time, and the concentration of the reactants.
In a typical procedure, the reaction is initiated at a low temperature, often 0°C, to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts. chemicalbook.com The temperature is maintained for a set duration, followed by a period of stirring at ambient temperature to ensure the reaction proceeds to completion. chemicalbook.com
The following table summarizes the reaction conditions from a reported synthesis:
| Parameter | Value |
| Starting Material | 2-Hydroxyphenylacetic acid |
| Nitrating Agent | 65% Nitric acid in water |
| Temperature | 0°C, then ambient |
| Reaction Time | 1.5 hours at 0°C, 0.5 hours at ambient |
| Reported Yield | 40% |
Data derived from a laboratory synthesis procedure. chemicalbook.com
Optimization of these parameters, such as adjusting the concentration of nitric acid, the reaction temperature, or the introduction of a catalyst, could potentially improve the yield and selectivity of the reaction. However, detailed studies on the optimization of these parameters for this specific conversion are not extensively reported in publicly available literature.
Regioselectivity and Isomer Control in Synthetic Processes
The nitration of 2-hydroxyphenylacetic acid can theoretically yield two primary mono-nitrated isomers: this compound and 2-(2-hydroxy-3-nitrophenyl)acetic acid. The directing effects of the substituents on the aromatic ring, the hydroxyl (-OH) group and the acetic acid (-CH₂COOH) group, govern the position of the incoming nitro group.
The hydroxyl group is a strongly activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director relative to its point of attachment. In this case, the powerful ortho-, para-directing influence of the hydroxyl group dominates. This leads to the preferential formation of the nitro-substituted products at the positions ortho and para to the hydroxyl group. Consequently, the primary products are the 3-nitro (ortho) and 5-nitro (para) isomers.
In the documented synthesis, the separation of the desired 5-nitro isomer from the insoluble ortho-nitro isomer is achieved by filtration. chemicalbook.com The difference in solubility between the isomers allows for a straightforward, albeit potentially yield-reducing, purification step. The control of the isomer ratio (regioselectivity) during the reaction itself is a more complex challenge and can be influenced by factors such as the choice of nitrating agent, the solvent system, and the reaction temperature. For instance, the use of milder nitrating agents or different solvent environments can sometimes alter the ortho/para isomer ratio in the nitration of phenolic compounds.
Industrial-Scale Synthesis Considerations and Process Development
The transition from laboratory-scale synthesis to industrial-scale production of this compound would require careful consideration of several factors to ensure safety, efficiency, and economic viability.
Key Industrial-Scale Considerations:
| Factor | Consideration |
| Reaction Control | The exothermic nature of nitration reactions necessitates robust temperature control systems to prevent runaway reactions. This is often achieved through the use of jacketed reactors with efficient cooling capabilities and controlled addition of reagents. |
| Isomer Separation | While filtration is used at the lab scale, industrial production would require a more efficient and scalable method for separating the desired 5-nitro isomer from other isomers and impurities. This could involve techniques such as fractional crystallization or chromatography, which would need to be optimized for large quantities. |
| Waste Management | The use of strong acids like nitric and sulfuric acid generates acidic waste streams that require neutralization and proper disposal, adding to the overall cost and environmental impact of the process. The development of greener synthetic routes with recyclable catalysts or solvent-free conditions is an ongoing area of research in industrial chemistry. |
| Material Handling | The handling of corrosive and oxidizing materials like concentrated acids on a large scale requires specialized equipment and stringent safety protocols to protect personnel and the environment. |
| Process Optimization | To maximize profitability, the process would need to be optimized to achieve the highest possible yield and purity of the final product. This would involve a detailed study of all reaction parameters and their interactions. |
While specific patents for the industrial-scale production of this compound are not prominent, the general principles of phenolic nitration process development would be applicable. This includes continuous flow reactors, which can offer better temperature control and safety for highly exothermic reactions compared to batch reactors.
Chemical Reactivity and Functional Group Transformations
Role as a Building Block for Heterocyclic Compounds
The arrangement of functional groups in 2-(2-Hydroxy-5-nitrophenyl)acetic acid makes it an excellent precursor for the synthesis of various heterocyclic compounds. Through strategic manipulation of its nitro and carboxylic acid groups, intramolecular cyclization can be induced to form ring structures.
Derivatives of 2-nitrophenylacetic acid are known precursors for forming heterocyclic structures like lactams and hydroxamic acids. wikipedia.org
Lactam Formation : A lactam is a cyclic amide. The synthesis of a lactam from this compound would first involve the complete reduction of the nitro group to an amine, yielding 2-(2-Hydroxy-5-aminophenyl)acetic acid. This intermediate, possessing both an amine and a carboxylic acid group in a suitable proximity, can undergo intramolecular cyclization to form the corresponding lactam. This cyclization often occurs readily, sometimes spontaneously, upon formation of the amino acid. wikipedia.org
Hydroxamic Acid Formation : A hydroxamic acid is a class of organic compound bearing the functional group R-C(=O)N(OH)-R'. The synthesis can proceed via two main pathways. One route involves the partial reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization. wikipedia.org A more common and direct method is the reaction of the carboxylic acid moiety with hydroxylamine (NH₂OH) or one of its derivatives. researchgate.networdpress.com This reaction typically requires the activation of the carboxylic acid with a coupling agent, as described in section 3.1.3, to facilitate the condensation with hydroxylamine. tandfonline.comresearchgate.netnih.gov
Nitrophenylacetic acids and their derivatives are recognized as valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. wikipedia.orgnbinno.com The compound 2-(2-Nitrophenyl)acetic acid, a close analogue, serves as a precursor in the synthesis of biologically active molecules such as quindoline and (−)-phaitanthrin D. wikipedia.org
The utility of this compound in total synthesis stems from the versatile reactivity of its functional groups. The carboxylic acid can be used as a handle for chain extension or for forming amide or ester linkages. wikipedia.org The nitro group can be reduced to an amine, which can then be used to construct new rings or introduce other functionalities. The phenolic hydroxyl group can also be modified, for instance, by etherification. This multi-functionality allows the molecule to be incorporated into larger, more complex structures through a variety of synthetic strategies. Its role as an intermediate is crucial in building molecular frameworks that are otherwise difficult to access. nbinno.comgoogle.com
Advanced Derivatization Strategies and Functionalization
The unique arrangement of functional groups in this compound provides a platform for sophisticated derivatization strategies. These methods leverage the distinct reactivity of each functional group to achieve specific molecular designs and functionalities.
One of the prominent applications of this compound is in the synthesis of bioconjugates. For instance, it has been utilized as a precursor in the creation of phosphate-cleavable taxol conjugates chemicalbook.com. This strategy involves esterification of the carboxylic acid group, demonstrating its utility as a linker to connect bioactive molecules.
Furthermore, the core structure of this compound lends itself to the construction of photocleavable linkers, a critical tool in combinatorial chemistry and proteomics. The 2-nitrobenzyl moiety is a well-established photolabile protecting group that can be cleaved with UV light nih.govnih.gov. A patent has described the use of a derivative of this compound in the formation of such photocleavable linkers, highlighting its importance in solid-phase synthesis google.com.
Reductive cyclization of the nitro group in the presence of the adjacent hydroxyl and acetic acid side chain offers a powerful route to various heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the analogous transformation of 2-nitrophenylacetic acid to form lactams and hydroxamic acids is a well-established synthetic strategy. This suggests a high potential for the target molecule to undergo similar intramolecular cyclization reactions to yield benzoxazinone derivatives or other related heterocyclic structures.
Recent research into the biotransformation of related compounds provides further insight into potential derivatization pathways. For example, the microbial degradation of N-(2-hydroxy-5-nitrophenyl) acetamide has been shown to produce glucoside and sulfate derivatives nih.gov. This indicates that the phenolic hydroxyl group and the aromatic ring are susceptible to enzymatic modifications, opening avenues for creating glycosylated or sulfated derivatives with potentially altered biological properties.
The derivatization of this compound is a key step in harnessing its potential for various scientific applications. The ability to selectively modify its functional groups allows for the synthesis of a wide range of complex molecules with tailored properties.
Below is a table summarizing some of the key derivatization strategies and the resulting functionalized molecules:
| Starting Material | Reagents and Conditions | Derivative Type | Potential Application |
| This compound | Taxol, coupling agents | Taxol Conjugate | Drug Delivery |
| This compound derivative | Solid support, photolysis | Photocleavable Linker | Solid-Phase Synthesis, Proteomics |
| N-(2-hydroxy-5-nitrophenyl) acetamide | Microbial enzymes (e.g., glucosyltransferases, sulfotransferases) | Glucoside and Sulfate Derivatives | Bioactive Compound Synthesis |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of 2-(2-Hydroxy-5-nitrophenyl)acetic acid is expected to exhibit distinct signals corresponding to the aliphatic methylene (-CH₂-) protons and the three aromatic protons on the substituted benzene ring.
The aliphatic protons of the acetic acid moiety (-CH₂-COOH) would typically appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this singlet is influenced by the adjacent electron-withdrawing carboxylic acid group and the aromatic ring.
The aromatic region of the spectrum is defined by the substitution pattern on the benzene ring (protons at C3, C4, and C6). The proton at C6 is ortho to the hydroxyl group and meta to the acetic acid group. The proton at C4 is ortho to the nitro group and meta to the hydroxyl group. The proton at C3 is ortho to both the acetic acid and hydroxyl groups. This arrangement results in a characteristic three-signal pattern:
A doublet for the proton at C3, coupled to the proton at C4.
A doublet of doublets for the proton at C4, coupled to the protons at C3 and C6.
A doublet for the proton at C6, coupled to the proton at C4.
The electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for the adjacent protons, particularly the one at C4 and C6.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- | ~3.6 - 3.8 | Singlet (s) | N/A |
| Ar-H (C3) | ~7.0 - 7.2 | Doublet (d) | ~8.0 - 9.0 |
| Ar-H (C4) | ~8.0 - 8.2 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~2.5 - 3.0 |
| Ar-H (C6) | ~7.9 - 8.1 | Doublet (d) | ~2.5 - 3.0 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the carboxyl carbon, the aliphatic methylene carbon, and the six carbons of the aromatic ring. The chemical shifts are heavily influenced by the nature of the substituents.
Carboxyl Carbon (-COOH): This carbon is highly deshielded and appears significantly downfield, typically in the 170-180 ppm range.
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the hydroxyl group (C2) will be shifted downfield, as will the carbon bearing the nitro group (C5). The carbon attached to the acetic acid group (C1) will also show a characteristic shift.
Aliphatic Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum, typically between 30 and 45 ppm.
Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂- | 30 - 45 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-NO₂ | 140 - 145 |
| Aromatic C-OH | 155 - 160 |
| -C OOH | 170 - 180 |
Note: These are approximate ranges derived from analyses of structurally similar compounds.
While 1D NMR spectra provide foundational data, unambiguous assignment of all proton and carbon signals often requires multi-dimensional NMR experiments. These techniques reveal correlations between nuclei, confirming the molecular structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. In the case of this compound, COSY would show cross-peaks connecting the coupled aromatic protons (H3 with H4, and H4 with H6), confirming their adjacency. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. researchgate.net It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene proton singlet to the aliphatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. researchgate.net It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons to the carboxyl carbon and to aromatic carbons C1 and C2, confirming the connection of the acetic acid side chain to the phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. lookchem.com These methods are exceptionally useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. wikipedia.org
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups: the carboxylic acid, the phenolic hydroxyl, and the nitro group.
O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic O-H stretch typically appears as a relatively sharp band around 3200-3600 cm⁻¹. In contrast, the carboxylic acid O-H stretch is a hallmark feature of IR spectra, appearing as a very broad and strong absorption over a wide range (2500-3300 cm⁻¹), often overlapping with the C-H stretching region. nih.govresearchgate.net
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a very strong and sharp absorption band, typically found between 1700 and 1730 cm⁻¹. hmdb.ca Its exact position can be influenced by hydrogen bonding.
NO₂ Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch, which is typically strong and found around 1500-1570 cm⁻¹, and a symmetric stretch of medium intensity around 1300-1370 cm⁻¹. hmdb.ca These two bands are definitive indicators of the nitro functionality.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. researchgate.net
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Phenol | O-H stretch | 3200 - 3600 | Medium, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Weak |
| Nitro Group | N=O asymmetric stretch | 1500 - 1570 | Strong |
| Nitro Group | N=O symmetric stretch | 1300 - 1370 | Medium |
| Carboxylic Acid/Phenol | C-O stretch | 1210 - 1320 | Medium |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically silver or gold. hmdb.ca This enhancement allows for the detection of very low concentrations of an analyte and provides detailed information about the molecule-surface interaction.
For this compound, SERS could be employed to study its adsorption behavior on a metal substrate. The orientation of the molecule on the surface can be inferred from which vibrational modes are most enhanced. For instance:
If the molecule adsorbs via the carboxylate group, the C=O and C-O stretching modes would likely show significant frequency shifts and intensity changes compared to the normal Raman spectrum.
Interaction through the nitro group's oxygen atoms would perturb the N=O symmetric and asymmetric stretching vibrations.
Adsorption via the π-system of the aromatic ring would lead to enhancements in the ring breathing and C=C stretching modes.
By analyzing the SERS spectrum, researchers can deduce how this compound orients itself on different surfaces, providing critical insights into its behavior in contexts such as surface chemistry, sensor development, and materials science.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which is crucial for confirming its elemental composition. For this compound (molecular formula C₈H₇NO₅), the exact mass is calculated to be 197.03242 g/mol . lookchem.com Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for precise mass determination with minimal initial fragmentation. nih.gov
Predicted high-resolution mass spectrometry data for various adducts of the compound are detailed below, illustrating the expected mass-to-charge ratios (m/z) that would be observed in an ESI-MS experiment. uni.lu
| Adduct Type | Ion Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₈NO₅]⁺ | 198.03970 |
| [M-H]⁻ | [C₈H₆NO₅]⁻ | 196.02514 |
| [M+Na]⁺ | [C₈H₇NNaO₅]⁺ | 220.02164 |
| [M+K]⁺ | [C₈H₇KNO₅]⁺ | 235.99558 |
| [M+NH₄]⁺ | [C₈H₁₁N₂O₅]⁺ | 215.06624 |
While ESI is a soft ionization technique, fragmentation can be induced, typically through collision-induced dissociation (CID), to provide structural information. jeolusa.com The fragmentation pattern of this compound can be predicted based on the fragmentation rules for its constituent functional groups: a carboxylic acid, a phenol, and an aromatic nitro group.
Upon CID, the molecular ion would likely undergo fragmentation pathways characteristic of carboxylic acids. nih.gov A primary fragmentation event is often the loss of the carboxylic acid group (–COOH), corresponding to a neutral loss of 45 Da. Another common fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, known as alpha-cleavage, which can lead to the formation of a stable acylium ion. youtube.com
The presence of the aromatic ring with hydroxyl and nitro substituents also directs fragmentation. The nitro group can participate in complex rearrangements, and cleavages involving the substituents on the benzene ring can occur.
| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Loss (Da) | Proposed Fragment Ion (m/z) | Fragment Identity |
|---|---|---|---|---|
| 198.04 ([M+H]⁺) | H₂O | 18 | 180.03 | Loss of water |
| 198.04 ([M+H]⁺) | COOH | 45 | 153.00 | Loss of carboxylic acid group |
| 196.03 ([M-H]⁻) | CO₂ | 44 | 152.01 | Decarboxylation |
Note: The fragmentation data presented is theoretical and based on established fragmentation principles for related chemical structures.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds in a mixture, making it ideal for purity assessment. nih.gov For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed. nih.gov
In this setup, the compound is separated from impurities on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The eluent from the HPLC column is then introduced into the mass spectrometer. The purity of the sample is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the areas of any impurity peaks. The mass spectrometer serves as a highly specific detector, confirming that the main peak has the correct mass-to-charge ratio for this compound and helping to identify the molecular masses of any co-eluting impurities. nih.gov High-purity solvents and mobile phase additives are essential to ensure baseline stability and prevent the formation of adducts that could interfere with the analysis. lcms.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the nitrophenol moiety in this compound.
The primary chromophore in this compound is the 2-hydroxy-5-nitrophenyl group, which is structurally related to o-nitrophenol. Nitrophenols exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions within the aromatic system and charge-transfer transitions involving the nitro and hydroxyl groups. nih.gov
The electronic spectrum is expected to show distinct absorption bands. The position and intensity of these bands are influenced by the electronic effects of the substituents on the benzene ring. The hydroxyl group (–OH) is an electron-donating group, while the nitro group (–NO₂) is a strong electron-withdrawing group. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which significantly influences the absorption characteristics. nih.gov The acetic acid substituent is expected to have a minimal effect on the primary absorption bands of the nitrophenol chromophore.
The UV-Vis spectrum of this compound is highly sensitive to changes in solvent polarity and pH. These effects, known as solvatochromism and halochromism, respectively, can cause shifts in the wavelength of maximum absorption (λₘₐₓ).
Effect of pH: The molecule has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. Changes in pH will alter the protonation state of the molecule, leading to significant spectral shifts.
In acidic to neutral solution (low pH): The molecule exists in its fully protonated form.
In basic solution (high pH): The phenolic proton is removed to form a phenolate anion. This deprotonation increases the electron-donating ability of the oxygen, enhancing intramolecular charge transfer and causing a bathochromic (red) shift to a longer wavelength. nih.govresearchgate.net For example, nitrophenols show a clear shift in their absorption peaks upon deprotonation. nih.gov This property allows for the spectrophotometric determination of the compound's pKa value.
Effect of Solvent: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, causing spectral shifts. researchgate.netbiointerfaceresearch.com
Polar protic solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the hydroxyl and nitro groups, which can stabilize the ground state and affect the energy of the electronic transition. nih.gov
Polar aprotic solvents (e.g., DMSO, acetonitrile): These solvents interact with the molecule primarily through dipole-dipole interactions.
Nonpolar solvents (e.g., hexane): In these solvents, the molecule exists with minimal interaction with the surrounding medium.
Shifts in the absorption maxima in different solvents can provide information about the change in dipole moment of the molecule upon transition to the excited state. researchgate.net
| Condition | Dominant Species | Expected Spectral Shift | Rationale |
|---|---|---|---|
| Low pH (Acidic) | Fully protonated molecule | Shorter wavelength absorption (blue-shifted) | Reduced intramolecular charge transfer in the neutral form. |
| High pH (Basic) | Phenolate anion form | Longer wavelength absorption (red-shifted) | Enhanced intramolecular charge transfer due to the strong electron-donating phenolate group. nih.gov |
| Increasing Solvent Polarity | Solvated molecule | Variable (Hypsochromic or Bathochromic shift) | Differential stabilization of the ground and excited states by the solvent. biointerfaceresearch.com |
of this compound
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed experimental data from single-crystal X-ray diffraction studies for this compound is not publicly available. The successful elucidation of a compound's solid-state molecular architecture through X-ray crystallography is a prerequisite for a thorough analysis of its atomic coordinates, intermolecular interactions, and conformational properties.
Without access to a solved crystal structure for this compound, it is not possible to provide scientifically accurate and experimentally verified information for the following sections as requested:
X-ray Crystallography for Solid-State Molecular Architecture
Conformational Analysis and Torsional Angle Determination
Information on related but structurally distinct compounds, such as isomers or analogues lacking key functional groups, cannot be substituted, as this would be scientifically inaccurate and would not pertain to the specific molecular structure of this compound. The generation of data tables containing atomic coordinates, hydrogen bond geometries, and torsional angles is therefore not feasible.
Further research, specifically the successful crystallization of this compound and its analysis via single-crystal X-ray diffraction, would be required to generate the data necessary to populate these sections.
Lack of Specific Research Data for this compound
A thorough and comprehensive search of scientific literature and chemical databases has revealed a significant lack of published computational and theoretical investigations specifically focused on the chemical compound This compound . Consequently, providing a detailed, scientifically accurate article with specific research findings and data tables, as per the requested outline, is not possible at this time.
The required data for the following sections and subsections of the proposed article are not available in the public domain for this specific molecule:
Computational and Theoretical Investigations
Electronic Properties and Reactivity Prediction
While computational studies employing these methods are common for many chemical compounds, it appears that "2-(2-Hydroxy-5-nitrophenyl)acetic acid" has not been the subject of such specific in-silico research, or at least, the results are not publicly accessible.
Alternative Approaches
Given the absence of specific data for the target compound, two alternative paths can be considered:
A General Overview of Computational Chemistry Methods with Related Examples: An article could be generated that explains the principles and significance of DFT, FMO, and NBO analyses. To illustrate these concepts, data and findings from published studies on structurally similar molecules, such as various nitrophenols or hydroxyphenylacetic acid derivatives, could be used. This would provide a comprehensive understanding of the computational methodologies, while explicitly stating that the presented data is for analogous compounds and not "this compound" itself.
Awaiting Future Research: The generation of the requested article can be postponed until relevant scientific studies on "this compound" are published.
Please advise on how you would like to proceed. We are committed to providing accurate and well-sourced information and, therefore, cannot generate content that is not supported by verifiable research.
Theoretical Hyperpolarizability Calculations
Theoretical calculations of hyperpolarizability are crucial for identifying and designing materials with potential applications in nonlinear optics (NLO). These calculations, typically employing quantum chemical methods like Density Functional Theory (DFT), can predict the NLO response of a molecule.
As of the latest literature surveys, specific theoretical hyperpolarizability calculations for this compound have not been reported. While studies on structurally related nitrophenol derivatives exist, direct computational data on the first-order hyperpolarizability (β) and related NLO properties of the title compound are not available. Such a study would typically involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors to evaluate its potential as an NLO material.
Table 1: Hypothetical Data Structure for Theoretical Hyperpolarizability Calculations
| Computational Method | Basis Set | Dipole Moment (Debye) | Isotropic Polarizability (α₀) | First-Order Hyperpolarizability (β₀) |
|---|
Density of States (DOS) and Band Gap Energy Determination
The Density of States (DOS) provides information about the number of available electronic states at each energy level within a molecule. This, in conjunction with the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of a compound. The energy difference between the HOMO and LUMO levels determines the band gap energy (Eg), a key parameter influencing molecular stability and electrical conductivity.
A detailed computational analysis of the Density of States and the precise band gap energy for this compound is not documented in the available scientific literature. A theoretical investigation would involve calculating the molecular orbital energies to determine the HOMO-LUMO gap and plotting the DOS spectrum to visualize the distribution of molecular orbitals.
Table 2: Hypothetical Data for HOMO-LUMO Energies and Band Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
Solvent Effects Modeling on Molecular Stability and Reactivity
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecular structure, stability, and reactivity of a solute.
For this compound, specific studies modeling the solvent effects on its molecular stability and reactivity parameters have not been found in the reviewed literature. Such an investigation would typically calculate properties like total energy, dipole moment, and molecular orbital energies in various solvents of differing polarity. The results would reveal how the solvent environment modulates the electronic structure and, consequently, the stability and reactivity of the molecule.
Table 3: Hypothetical Data for Solvent Effects on Molecular Properties
| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) | Band Gap (eV) |
|---|---|---|---|---|
| Gas Phase | 1.00 | Data Not Available | Data Not Available | Data Not Available |
| Ethanol (B145695) | 24.55 | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Biological Investigations in Vitro and Cellular Models
Molecular Target and Pathway Interactions
The enzyme soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and related diseases. mdpi.comfrontiersin.orgnih.gov Its primary function is the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). mdpi.comfrontiersin.orgnih.gov Inhibition of sEH preserves the levels of beneficial EETs, making sEH inhibitors valuable candidates for therapeutic development. mdpi.comfrontiersin.org
While direct inhibitory data for 2-(2-Hydroxy-5-nitrophenyl)acetic acid is not extensively documented in the reviewed literature, structure-activity relationship (SAR) studies on analogous compounds provide insights into the features required for sEH inhibition. Potent sEH inhibitors often feature a central hydrogen bond acceptor moiety (such as a urea or amide), which interacts with key residues in the enzyme's active site, flanked by two lipophilic domains that occupy hydrophobic regions of the catalytic pocket. nih.govresearchgate.net
One of the most studied classes of sEH inhibitors includes 1,3-disubstituted ureas containing hydrophobic moieties like adamantyl or phenyl groups. researchgate.net The development of dual-target inhibitors, such as those targeting both sEH and fatty acid amide hydrolase (FAAH) or cyclooxygenase-2 (COX-2), represents a novel polypharmacological approach to treating inflammation and pain. nih.govcalstate.edunih.gov SAR studies on these dual inhibitors have identified moieties like 4-phenylthiazole as effective scaffolds, yielding compounds with inhibitory potencies in the low nanomolar range. nih.govcalstate.edu The table below presents data for representative sEH inhibitors, illustrating the potency achieved with various structural motifs.
| Compound / Analog | Target(s) | IC₅₀ (nM) | Reference Compound |
| t-AUCB | sEH | 1.3 | Yes |
| Benzohomoadamantane-based urea (Compound 6) | sEH | < 1.0 | No |
| 4-Phenylthiazole derivative (Compound 3) | sEH / FAAH | 9.6 (sEH), 7 (FAAH) | No |
| 4-Phenylthiazole derivative (Compound 6o) | sEH / FAAH | 2.5 (sEH), 9.8 (FAAH) | No |
| PTUPB | sEH / COX-2 | Not specified | No |
Cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are central to the regulation of inflammatory responses. nih.govnih.gov Dysregulation of these pathways is implicated in numerous inflammatory diseases. jcpres.com Many natural and synthetic compounds, including polyphenols and other aromatic derivatives, exert anti-inflammatory effects by modulating these specific signaling cascades. jcpres.commdpi.com
The MAPK family comprises three major kinases: extracellular signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these kinases become phosphorylated and activated, subsequently activating transcription factors such as activator protein 1 (AP-1). mdpi.com The NF-κB pathway is another critical inflammatory signaling route. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm; upon activation, its inhibitory subunit is degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govmdpi.com
Compounds that inhibit these pathways can effectively reduce the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-II (COX-II), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.govnih.gov For instance, studies on 2-phenylnaphthalene derivatives have shown they inhibit the expression of iNOS and COX-II by suppressing the phosphorylation of ERK, p38, and JNK in macrophages. nih.gov Similarly, the alkaloid rutaecarpine was found to inhibit LPS-induced inflammation by blocking the phosphorylation of MAPKs and preventing the nuclear translocation of NF-κB p65. nih.gov While direct evidence for this compound is limited, its phenolic acid structure suggests a potential mechanism of action involving the downregulation of these critical inflammatory signaling pathways.
Immunological Response Modulation Studies
The compound this compound is structurally related to the well-characterized hapten (4-hydroxy-3-nitrophenyl)acetyl, commonly referred to as NP or NIP (when an iodine atom is present at the 5-position). Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. The NP/NIP system has been instrumental in immunology for studying the principles of antibody recognition and B-cell memory.
A key characteristic of the immune response to NP is "heteroclitic specificity." This phenomenon occurs when antibodies elicited by the primary hapten (NP) exhibit a higher binding affinity for a structurally related hapten, NIP. This observation has been crucial for understanding the fine specificity and cross-reactivity of antibody binding sites. Studies have demonstrated that this pattern of recognition is shared between B-cell receptors (antibodies) and receptors on certain T-cells, indicating a coordinated immune recognition process controlled by genes in both the major histocompatibility complex (H-2) and the immunoglobulin heavy chain (Igh) complex.
When a NIP-conjugated carrier protein is introduced, it stimulates a robust, T-cell-dependent B-cell response. This process begins with the recognition of the hapten by specific B-cell receptors. Following this initial recognition, B-cells that have bound the antigen undergo activation, proliferation, and differentiation.
A critical site for this process is the germinal center (GC), a specialized microenvironment within secondary lymphoid organs. Inside the GC, activated B-cells undergo somatic hypermutation, a process that introduces random mutations into the variable regions of their antibody genes. This is followed by a stringent selection process where only B-cells expressing high-affinity receptors for the antigen survive and are selected to differentiate further. This entire cycle, known as affinity maturation, ensures that the antibodies produced over the course of an immune response have progressively higher affinity for the target hapten. The process ultimately gives rise to two distinct B-cell populations: long-lived plasma cells that secrete high-affinity antibodies and memory B-cells that provide long-term immunity.
Antimicrobial Activity and Mechanistic Insights
Nitroaromatic compounds, a class that includes this compound, are known to possess antimicrobial properties. The primary mechanism of action for many nitro-containing molecules involves the chemical reduction of the nitro group (NO₂) within the microbial cell. This reduction process, often carried out by microbial nitroreductase enzymes, generates highly reactive, toxic intermediates such as nitroso and hydroxylamine species, as well as superoxide radicals. These intermediates can cause widespread cellular damage by covalently binding to and damaging critical macromolecules, including DNA, leading to impaired cellular function and cell death. This mechanism is the basis for the activity of antibiotics like chloramphenicol, which contains a p-nitrophenyl group. wikipedia.org
In addition to the nitro group, the phenolic hydroxyl group can also contribute to antimicrobial activity. Phenolic compounds can disrupt microbial integrity and function through several mechanisms. Their hydrophobicity allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. frontiersin.org This leads to the leakage of essential intracellular components. Furthermore, phenols can inhibit microbial enzymes and bind to cell surface proteins, further impairing cellular processes. frontiersin.orgmdpi.com
The antimicrobial efficacy of nitrophenol derivatives has been demonstrated against a range of pathogens. Studies on aminobenzylated 4-nitrophenols, for example, have identified compounds with promising activity against resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The table below summarizes the minimum inhibitory concentration (MIC) values for representative nitroaromatic compounds against various bacterial strains, illustrating their spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium in vitro. nih.govnih.govidexx.dk
| Compound / Analog | Organism | MIC (µM) | Gram Stain |
| Nitrobenzyl-oxy-phenol Derivative | Moraxella catarrhalis (clinical isolate) | 91 | Gram-Negative |
| Nitrobenzyl-oxy-phenol Derivative | Moraxella catarrhalis (type strain) | 91 | Gram-Negative |
| Pyrrolomycin C | Staphylococcus aureus | < 1 | Gram-Positive |
| Pyrrolomycin F2a | Staphylococcus aureus | < 1 | Gram-Positive |
Antibacterial Efficacy and Mode of Action
While comprehensive studies on the antibacterial properties of this compound are not extensively documented, research on analogous compounds, including nitrophenols and phenylacetic acid derivatives, provides significant insights into its potential efficacy and mechanisms.
Investigations into aminobenzylated 4-nitrophenols have identified key structural features essential for antibacterial activity. Specifically, the presence of a para-nitrophenol group was found to be pivotal for activity against several resistant microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) nih.gov. This suggests that the 5-nitrophenyl moiety in this compound is likely a key contributor to its potential antibacterial effects.
The proposed mode of action for many acidic antimicrobial agents involves the disruption of bacterial cell homeostasis. The parent compound, phenylacetic acid, has been shown to exert its antibacterial effect against Agrobacterium tumefaciens by compromising cell membrane integrity researchgate.net. This disruption leads to the leakage of essential intracellular components such as nucleic acids and proteins, and inhibits total protein synthesis researchgate.net. A similar mechanism is proposed for other acetic acid derivatives, which are thought to passively diffuse across the bacterial cell wall in their undissociated form. Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, lowering the internal pH and disrupting metabolic functions, which can impair or halt bacterial growth researchgate.netslideshare.net. Studies on 2-(2-hydroxy phenylimino) acetic acid, a related derivative, demonstrated complete inhibition of E. coli, Staphylococcus aureus, and Streptococcus agalactiae at a concentration of 70 mM, with the proposed mechanism being the reduction of cytoplasmic pH researchgate.netslideshare.net.
The enzymatic reduction of the nitro group is a critical step for the antimicrobial activity of nitroaromatic compounds. This reduction can lead to the formation of toxic radical species within the bacterial cell, contributing to its bactericidal effects researchgate.net.
Table 1: Antibacterial Activity of an Analogous Acetic Acid Derivative
| Compound | Test Organism | Concentration | Effect |
|---|---|---|---|
| 2-(2-hydroxy phenylimino) acetic acid | E. coli | 70 mM | Complete Inhibition |
| 2-(2-hydroxy phenylimino) acetic acid | Staphylococcus aureus | 70 mM | Complete Inhibition |
| 2-(2-hydroxy phenylimino) acetic acid | Streptococcus agalactiae | 70 mM | Complete Inhibition |
| 2-(2-hydroxy phenylimino) acetic acid | Proteus mirabilis | 70 mM | No Inhibition |
| 2-(2-hydroxy phenylimino) acetic acid | Klebsiella pneumoniae | 70 mM | No Inhibition |
Data sourced from studies on 2-(2-hydroxy phenylimino) acetic acid, a structural analog. researchgate.netslideshare.net
Antifungal Properties
The antifungal potential of this compound can be inferred from studies on its structural components: phenylacetic acid and nitrophenol derivatives. Phenylacetic acid and its salt, sodium phenylacetate, have demonstrated significant in vitro antifungal activity, completely inhibiting the growth of plant pathogens such as Pythium ultimum and Phytophthora capsici at concentrations between 10 to 50 μg/ml nih.gov. These compounds were effective at inhibiting both spore germination and hyphal growth nih.gov.
Furthermore, research on 2-amino-4-nitrophenol derivatives highlights the contribution of the nitrophenyl group to antifungal action nih.gov. Studies have shown that these compounds exhibit toxicity against various phytopathogenic fungi. The specific activity can be modulated by chemical modifications to other parts of the molecule. For instance, replacing a hydrogen atom in the amino group of 2-amino-4-nitrophenol with an aldehyde group increases fungicidal activity against Rhizoctonia solani, while substitution with a ketone group enhances the inhibitory effect on Sclerotinia sclerotiorum nih.gov. This demonstrates that the nitrophenol scaffold is a viable pharmacophore for antifungal agents and that its efficacy can be tuned, suggesting the acetic acid moiety of this compound would similarly influence its antifungal profile.
Anti-Biofilm Activity (from analogous nitrophenyl scaffolds)
Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Compounds that can inhibit biofilm formation or eradicate mature biofilms are of great therapeutic interest. Evidence from related compounds suggests that scaffolds containing nitrophenol groups may possess anti-biofilm properties. For example, some aminoalkylphenols, which include nitrophenol derivatives, have been reported to inhibit biofilm formation nih.gov.
The anti-biofilm activity of the parent acetic acid molecule is also well-established. Acetic acid has been shown to be effective in both preventing the formation of biofilms and eradicating mature biofilms of key wound pathogens at concentrations as low as 0.31% nih.gov. This action is crucial, as bacteria within a biofilm are significantly more resistant to antimicrobial treatments. The mechanism is likely related to the creation of an acidic environment that is inhospitable to the bacteria within the biofilm matrix nih.gov. Given that both the nitrophenol and acetic acid components have been associated with anti-biofilm effects in analogous structures, it is plausible that this compound could exhibit similar activity.
Antiproliferative and Apoptotic Effects in Cell Culture Models
Induction of Programmed Cell Death and Apoptosis (from analogous indole derivatives)
While direct studies on this compound are limited, extensive research on indole derivatives incorporating the 2-hydroxy-5-nitrophenyl moiety reveals significant antiproliferative and apoptotic effects in cancer cell lines. One such compound, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI), has been identified as a potent agent against breast cancer cells.
HNPMI demonstrated significant cytotoxicity against MCF-7 and SkBr3 breast cancer cell lines, with IC50 values of 64.10 μM and 119.99 μM, respectively. Notably, this compound did not affect non-cancerous H9C2 cells, indicating a degree of selectivity for cancer cells. The mechanism of action involves the induction of apoptosis, which was confirmed through multiple assays. Treatment with HNPMI led to an increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade. This caspase activation resulted in subsequent DNA fragmentation, a hallmark of programmed cell death. The apoptotic effects were further substantiated by flow cytometry and AO/EtBr staining assays. Mechanistically, HNPMI is believed to exert its effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, leading to the downregulation of downstream pro-survival genes like PI3K and S6K1.
Table 2: Cytotoxicity of an Analogous Indole Derivative (HNPMI)
| Cell Line | Cell Type | IC50 Value (μM) |
|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 64.10 |
| SkBr3 | Human Breast Adenocarcinoma | 119.99 |
| H9C2 | Rat Myoblast (Non-cancerous) | Negligible Cytotoxicity |
Data from studies on N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI).
Role in Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a known mechanism through which various compounds induce cellular stress and trigger apoptosis in cancer cells. The nitroaromatic structure of this compound suggests a potential role in modulating intracellular ROS levels.
Studies on structurally related compounds support this hypothesis. For instance, certain benzo[f]indole-4,9-dione derivatives have been shown to induce cell death in triple-negative breast cancer cells by increasing intracellular ROS. This elevation in ROS leads to DNA damage and mitochondrial dysfunction, ultimately activating the intrinsic apoptotic pathway through the cleavage of caspase-9 and caspase-3. Similarly, the antibacterial agent 2-(2-nitrovinyl) furan, another nitro-containing heterocyclic compound, enhances ROS generation in Acinetobacter baumannii by stimulating the respiratory chain. This process depletes cellular antioxidants like glutathione and damages DNA through the production of hydroxyl radicals. These examples indicate that the nitro group present in this compound could facilitate redox cycling and ROS production, contributing to its observed biological activities.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on compounds analogous to this compound have highlighted the importance of its key functional groups—the hydroxyl, nitro, and phenylacetic acid moieties—for its biological activities.
The Nitrophenyl Group: The nitro group is a critical feature. In studies of aminobenzylated phenols, a para-nitrophenol group was identified as a key structural requirement for antibacterial activity against resistant Gram-positive bacteria nih.gov. The electron-withdrawing nature of the nitro group is often associated with enhanced biological activity in various scaffolds. For nitrofuran derivatives, the antimicrobial action is dependent on the enzymatic reduction of the nitro group, indicating its direct involvement in the mechanism of toxicity researchgate.net.
The Hydroxyl Group: The phenolic hydroxyl group is also significant. Its presence and position on the phenyl ring can influence activity. In many phenolic compounds, the hydroxyl group is crucial for antioxidant or pro-oxidant activity and can participate in hydrogen bonding with biological targets.
The Acetic Acid Side Chain: The phenylacetic acid backbone provides the acidic character and a scaffold for interaction. Studies on phenylacetic acid itself have demonstrated its ability to disrupt bacterial membranes and inhibit protein synthesis, establishing the importance of this core structure researchgate.net.
Substitution Patterns: Modifications to the core structure have been shown to alter the spectrum of activity. For example, in antifungal 2-amino-4-nitrophenol derivatives, substituting the amino group with aldehyde or ketone functionalities shifts their potency against different fungal species, demonstrating that even small structural changes can fine-tune biological effects nih.gov. This suggests that derivatization of the acetic acid carboxyl group or the phenyl ring of this compound could similarly modulate its antibacterial, antifungal, or antiproliferative profile.
Correlation of Structural Modifications with Biological Efficacy
The biological efficacy of derivatives related to this compound has been explored through the synthesis and evaluation of analogous compounds, particularly focusing on their antimicrobial properties. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, research on structurally similar compounds provides valuable insights into how modifications to the core scaffold can influence biological activity.
Studies on aminobenzylated 4-nitrophenols have demonstrated that the nature of substituents on the phenyl ring is pivotal for their antibacterial activity. For instance, the introduction of a halogen, such as a chloride or bromide, can augment bacterial growth inhibition and bactericidal efficacy. nih.gov Specifically, a chloro derivative exhibited minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) as low as 1.23 μM against several multidrug-resistant Gram-positive bacteria. nih.gov Conversely, replacing an alkyl substituent with a longer alkyl chain or a heteroatom-containing functionality like a thioether, alcohol, or carbamate has been shown to have a detrimental effect on antibacterial performance. nih.gov
In the context of nitrofuran derivatives, which also feature a nitro group crucial for their mechanism of action, QSAR analyses have been performed to understand the physicochemical features that govern their antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net These studies highlight the importance of the nitro group's enzymatic reduction in vivo to yield toxic species responsible for the antimicrobial effect. researchgate.net
Furthermore, research on other related heterocyclic compounds has shown that the incorporation of specific substituents can enhance antimicrobial activity. For example, in a series of 1,5-benzthiazepine derivatives synthesized from chalcones, the nature of the substituents on the arylideneamino group was varied to modulate their antibacterial properties. journalijcar.org Similarly, for novel pyrazole derivatives, the introduction of a 5-(4-nitrophenyl)furyl substituent was found to confer significant antibacterial and antifungal activity. biointerfaceresearch.com
The following table summarizes the antibacterial activity of selected aminobenzylated 4-nitrophenol derivatives, illustrating the impact of structural modifications on their efficacy.
| Compound ID | R Group (Modification) | MIC (μM) vs. S. aureus | MIC (μM) vs. E. faecalis |
| 4 | H | 3.12 | 3.12 |
| 5 | CH₃ | 3.12 | 3.12 |
| 13 | Cl | 1.23 | 1.23 |
| 14 | Br | 2.16 | 2.16 |
| 9 | (CH₂)₅CH₃ | > 50 | > 50 |
| 10 | SCH₂Ph | > 50 | > 50 |
| 11 | OH | > 50 | > 50 |
Data sourced from a study on aminobenzylated 4-nitrophenols. nih.gov
Influence of Functional Groups on Binding Affinity and Selectivity
The functional groups present in this compound—namely the hydroxyl, nitro, and carboxylic acid moieties—are expected to play significant roles in its binding affinity and selectivity towards biological targets. While specific binding studies for this compound are limited, the influence of these functional groups can be inferred from research on analogous structures.
The nitro group is a key pharmacophore in many antimicrobial compounds. Its biological activity is often linked to its reduction within the target cell, leading to the formation of reactive nitrogen species that can damage cellular macromolecules. researchgate.net In a series of nitazoxanide analogs, the nitrothiazole moiety was identified as crucial for their antimicrobial and antiparasitic activity. journalijcar.org The electron-withdrawing nature of the nitro group can also influence the electronic properties of the entire molecule, potentially affecting its interaction with receptor sites.
The hydroxyl group , particularly its position on the phenyl ring, can significantly impact binding affinity through hydrogen bonding interactions. In a study of 3-hydroxypyridine-4-ones and 3-hydroxypyran-4-ones, the presence of the hydroxyl group was essential for their metal-chelating ability, which is linked to their antimicrobial activity. mdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's active site.
The carboxylic acid group is ionizable at physiological pH and can form strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, in a binding pocket. In a QSAR study of benzoic acid derivatives as antimicrobials, the properties related to the carboxylic acid group were found to be important for their activity. mdpi.com
A study on auranofin analogues, which are antimicrobial agents, revealed that modifications to both the thiol and phosphine ligands significantly influenced their activity against both Gram-positive and Gram-negative bacteria. nih.gov This underscores the principle that even subtle changes in functional groups can dramatically alter binding affinity and selectivity.
The table below illustrates the impact of modifying the thiol ligand in auranofin analogs on their antibacterial activity, providing a conceptual parallel to how functional group modifications in other compounds can affect their biological efficacy.
| Compound ID | Thiol Ligand Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus (MRSA) |
| Auranofin | Thio-β-D-glucopyranose tetraacetate | >128 | 0.125 |
| Analog 1 | 2-mercaptoethanol | 2 | 0.06 |
| Analog 2 | 1-thiol-β-D-glucose | 4 | 0.125 |
| Analog 3 | 2-(dimethylamino)ethanethiol | 1 | 0.06 |
Data sourced from a study on auranofin analogues. nih.gov
Advanced Analytical Method Development for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a polar, aromatic compound like "2-(2-Hydroxy-5-nitrophenyl)acetic acid," both liquid and gas chromatography can be adapted for analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds such as "this compound." The development of a successful HPLC method hinges on the careful optimization of its core components.
The separation in HPLC is achieved through the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For "this compound," a reverse-phase (RP) approach is typically the most effective.
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reverse-phase HPLC and is well-suited for separating aromatic carboxylic acids. The nonpolar C18 chains interact with the phenyl ring of the analyte, providing retention. Columns with a particle size of 3 µm or 5 µm are standard for achieving good resolution and efficiency.
Mobile Phase: The mobile phase in RP-HPLC usually consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. For acidic compounds like "this compound," the pH of the mobile phase must be controlled to ensure consistent retention and peak shape. This is typically achieved by adding an acidifier.
Acidifiers: Formic acid (0.1% v/v) or phosphoric acid are commonly used. sielc.comnih.gov The addition of an acid suppresses the ionization of the carboxylic acid group, leading to increased retention on the nonpolar stationary phase and sharper, more symmetrical peaks. An isocratic elution, where the mobile phase composition remains constant, is often sufficient for analyzing the pure compound or simple mixtures. nih.gov
A typical starting point for method development is presented in the table below.
| Parameter | Recommended Condition | Purpose |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm | Provides nonpolar interaction for retention of the aromatic ring. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Organic solvent elutes the compound; water provides polarity; formic acid suppresses analyte ionization for better peak shape. nih.gov |
| Elution Mode | Isocratic | Simple, reproducible elution for purity assessment and quantification. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. pensoft.netresearchgate.net |
UV Detection: "this compound" possesses strong chromophores—the phenyl ring and the nitro group—which allow for sensitive detection using an ultraviolet (UV) detector. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for quantification, which is expected to be in the UV region (e.g., around 225 nm to 320 nm). nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and analysis in complex matrices, coupling HPLC with a mass spectrometer is the preferred method. LC-MS provides molecular weight information and structural data through fragmentation analysis (MS/MS). For compatibility with MS, volatile buffers like formic acid or ammonium formate are used instead of non-volatile acids like phosphoric acid. sielc.com Electrospray ionization (ESI) in negative ion mode would be highly effective for this compound, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.
For research applications requiring quantitative data, the developed HPLC method must be validated to ensure its performance is reliable. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.netjetir.org
Linearity: This parameter confirms that the detector response is directly proportional to the analyte concentration over a specific range. The method demonstrates linearity if the plot of peak area versus concentration yields a correlation coefficient (r²) of ≥ 0.999. jchr.org
Accuracy: Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix. Recoveries are typically expected to be within 95-105%. nih.gov
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD), which should generally be less than 2% for replicate injections. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. jchr.org These are crucial for analyzing trace amounts of the compound.
The table below summarizes the typical acceptance criteria for method validation in a research context.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | Proportionality of response to concentration. | Correlation Coefficient (r²) ≥ 0.999 jchr.org |
| Accuracy | Closeness of measured value to true value. | % Recovery typically within 95-105% nih.gov |
| Precision (Repeatability) | Agreement between replicate measurements. | Relative Standard Deviation (%RSD) ≤ 2% nih.gov |
| Limit of Detection (LOD) | Lowest detectable concentration (Signal-to-Noise ≈ 3:1). | Method dependent, e.g., 8.2 µg/mL jchr.org |
| Limit of Quantitation (LOQ) | Lowest quantifiable concentration (Signal-to-Noise ≈ 10:1). | Method dependent, e.g., 24.9 µg/mL jchr.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, "this compound" is a non-volatile compound due to its polar carboxylic acid and hydroxyl groups. Therefore, direct analysis by GC-MS is not feasible. To make the compound suitable for GC analysis, a derivatization step is required to convert the polar functional groups into less polar, more volatile derivatives. This process is further discussed in the sample preparation section.
High-Performance Liquid Chromatography (HPLC) Method Development
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is critical for accurate and reliable analytical results, especially when dealing with complex matrices. For "this compound," this often involves derivatization to enhance its analytical properties for both GC-MS and sometimes LC-MS.
Derivatization for GC-MS: The primary goal is to increase volatility and thermal stability.
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃).
Silylation: Both the carboxylic acid and the phenolic hydroxyl group can be derivatized using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the acidic protons with nonpolar trimethylsilyl (TMS) groups, creating a much more volatile compound suitable for GC-MS analysis.
Derivatization for LC-MS: While not always necessary, derivatization can be employed to improve ionization efficiency and, therefore, sensitivity in LC-MS analysis. Reagents can be used to attach a permanently charged group or a group that is more easily ionized to the analyte molecule. For carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or aniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can enhance detection in positive ion mode ESI-MS. nih.gov Another approach involves using 2-picolylamine, which reacts with carboxylic acids to form derivatives that are highly responsive in positive-ion ESI-MS. researchgate.net
Extraction Methodologies for Diverse Matrices
The effective isolation of this compound from diverse and complex matrices is a critical first step in its analysis. The choice of extraction methodology depends on the physicochemical properties of the analyte and the nature of the matrix (e.g., biological fluids, reaction mixtures, environmental samples). Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
For this compound, which possesses both a phenolic hydroxyl group and a carboxylic acid group, its solubility is highly pH-dependent. This property is exploited in LLE protocols. In a typical synthesis work-up, the reaction mixture can be acidified, for example with hydrochloric acid, to ensure the carboxylic acid and phenolic groups are protonated. chemicalbook.com This protonation decreases the compound's polarity and enhances its partitioning into a water-immiscible organic solvent, such as ethyl acetate. google.com Subsequent steps may involve washing the organic phase, drying it, and evaporating the solvent to obtain the crude compound. google.com The crude product can then be further purified. One documented purification step involves dissolving the residue in 6N HCl and filtering it through celite to remove certain impurities. chemicalbook.com
Below is an interactive table summarizing common extraction methodologies applicable to this compound.
| Methodology | Principle | Typical Solvents/Sorbents | Advantages | Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. pH adjustment is key for acidic compounds. | Ethyl acetate, Dichloromethane, Diethyl ether | High recovery, cost-effective, simple procedure. | Can be labor-intensive, may form emulsions, uses significant solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. Sorbent choice is based on analyte polarity and charge. | C18 (reversed-phase), Anion exchange (e.g., SAX) | High selectivity, reduced solvent use, amenable to automation. | Higher cost of cartridges, potential for sorbent-analyte irreversible binding. |
Pre-analytical Derivatization for Enhanced Detection and Separation
For instrumental analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), pre-analytical derivatization can significantly improve detection sensitivity and chromatographic separation. Carboxylic acids, including this compound, can exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.
A common strategy involves derivatizing the carboxylic acid moiety to introduce a more readily ionizable group. For instance, a simple and practical derivatization procedure has been developed for carboxylic acids using reagents like 2-picolylamine (PA) in the presence of coupling agents such as 2,2'-dipyridyl disulfide and triphenylphosphine. nih.govresearchgate.net This reaction converts the carboxylic acid into a highly responsive amide derivative that ionizes efficiently in the positive-ion mode of ESI-MS. nih.govresearchgate.net This approach has been shown to increase detection responses by 9 to 158-fold for various carboxylic acids, allowing for detection in the low femtomole range. nih.govresearchgate.net While not specifically tested on this compound, the general applicability of this method to carboxylic acids makes it a highly relevant and powerful tool for its trace analysis. nih.govresearchgate.net
The following table details derivatization reagents suitable for enhancing the detection of carboxylic acids.
| Derivatizing Reagent | Target Functional Group | Detection Method | Advantages |
| 2-Picolylamine (PA) | Carboxylic Acid | LC-ESI-MS (Positive Mode) | Rapid reaction, significant signal enhancement, introduces a readily protonated site. nih.govresearchgate.net |
| 2-Hydrazinopyridine (HP) | Carboxylic Acid | LC-ESI-MS (Positive Mode) | Forms highly responsive derivatives for sensitive detection using selected reaction monitoring. nih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic Acid, Phenolic Hydroxyl | Gas Chromatography (GC-MS) | Creates volatile and thermally stable derivatives suitable for GC analysis. google.com |
Characterization and Profiling of Synthetic Impurities and Related Substances
The purity of this compound is critical for its intended research applications. The characterization and profiling of impurities are therefore essential components of quality control. Impurities can originate from starting materials, side reactions during synthesis, or degradation.
A common synthetic route to this compound involves the nitration of 2-Hydroxyphenylacetic acid using nitric acid. chemicalbook.com This process can lead to several potential impurities:
Unreacted Starting Material : Residual 2-Hydroxyphenylacetic acid is a primary process-related impurity.
Positional Isomers : The nitration of a substituted benzene ring can result in the formation of positional isomers. During the synthesis, an insoluble ortho-nitro isomer is often formed and removed by filtration. chemicalbook.com Another potential isomer is 2-(2-Hydroxy-4-nitrophenyl)acetic acid. achemblock.com
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, are the methods of choice for separating, identifying, and quantifying these impurities. The development of a stability-indicating HPLC method allows for the resolution of the main compound from its potential impurities and degradation products.
The table below lists potential impurities and related substances for this compound.
| Compound Name | Type | Probable Origin | Analytical Method |
| 2-Hydroxyphenylacetic acid | Starting Material | Incomplete reaction during nitration. chemicalbook.com | HPLC-UV, LC-MS |
| 2-(2-Hydroxy-3-nitrophenyl)acetic acid | Isomeric Impurity | Side reaction during nitration (ortho-nitro isomer). chemicalbook.com | HPLC-UV, LC-MS |
| 2-(2-Hydroxy-4-nitrophenyl)acetic acid | Isomeric Impurity | Side reaction during nitration. achemblock.com | HPLC-UV, LC-MS |
| 2-(2-bromo-5-nitrophenyl)acetic acid | Process-Related Impurity | Potential intermediate from an alternative synthetic route. lookchem.com | HPLC-UV, LC-MS |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-hydroxy-5-nitrophenyl)acetic acid?
- Methodology : A common synthesis involves esterification of (2-hydroxyphenyl)acetic acid with toluene and p-toluenesulfonic acid (p-TsOH) under reflux, followed by nitration using nitric acid in acetic anhydride. The intermediate 3H-benzofuran-2-one is nitrated at low temperatures (<293 K) to introduce the nitro group. Final hydrolysis or esterification yields the target compound. Crystallization via slow methanol evaporation is recommended for purity .
- Key Steps :
- Reflux with p-TsOH for water removal.
- Controlled nitration to prevent over-oxidation.
- Crystallization optimization to avoid impurities.
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- X-ray Crystallography : Confirms bond lengths (e.g., C–O = 1.92 Å for hydroxyl groups) and angles. Intermolecular O–H···O hydrogen bonds stabilize the crystal lattice .
- NMR/IR Spectroscopy : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, aromatic protons at δ 7.2–8.1 ppm).
- HPLC : Assesses purity (>95% via gradient elution with C18 columns) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Role : It serves as a precursor to 5-nitrobenzofuran-2(3H)-one, a key intermediate in synthesizing dronedarone (an antiarrhythmic drug). Its nitro and hydroxyl groups enable further functionalization for bioactive molecule development .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the stability of this compound?
- Structural Insights : X-ray studies reveal chains of O–H···O hydrogen bonds (R₂²(8) motifs) along the b-axis, creating a 2D sheet structure. Weak C–H···O interactions further stabilize the lattice, critical for shelf-life and reactivity in solid-state reactions .
- Implications : Disruption of these networks (e.g., via solvent polarity changes) can alter solubility and crystallization behavior.
Q. What computational methods predict the electronic properties of this compound?
- Approach : Density-functional theory (DFT) using B3LYP/6-311++G(d,p) basis sets calculates electron density distributions and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV). This predicts reactivity sites, such as the nitro group’s electrophilicity .
- Limitations : Experimental validation (e.g., cyclic voltammetry) is required to confirm computational predictions due to solvent effects .
Q. How can reaction conditions be optimized to enhance nitro-group regioselectivity?
- Strategies :
- Temperature Control : Maintaining <293 K during nitration minimizes byproducts like 3-nitro isomers .
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in nitration by polarizing the aromatic ring .
- Solvent Choice : Acetic anhydride enhances nitro-group orientation via steric effects .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Issues :
- Byproduct Formation: Over-nitration or ester hydrolysis during workup.
- Mitigation :
- Use of Dean–Stark traps for azeotropic water removal.
- Gradient recrystallization (methanol/water) to isolate pure product .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
